Cas no 1803590-22-8 (3-ethoxy-N-methyl-cyclobutanamine;hydrochloride)

3-ethoxy-N-methyl-cyclobutanamine;hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-ethoxy-N-methyl-cyclobutanamine;hydrochloride
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- MDL: MFCD28505922
3-ethoxy-N-methyl-cyclobutanamine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-213115-0.1g |
3-ethoxy-N-methylcyclobutan-1-amine hydrochloride |
1803590-22-8 | 95% | 0.1g |
$337.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW478-1-5G |
3-ethoxy-N-methyl-cyclobutanamine;hydrochloride |
1803590-22-8 | 95% | 5g |
¥ 11,880.00 | 2023-03-20 | |
Enamine | EN300-213115-10.0g |
3-ethoxy-N-methylcyclobutan-1-amine hydrochloride |
1803590-22-8 | 95% | 10.0g |
$4176.0 | 2023-02-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW478-1-250MG |
3-ethoxy-N-methyl-cyclobutanamine;hydrochloride |
1803590-22-8 | 95% | 250MG |
¥ 1,584.00 | 2023-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW478-1-1G |
3-ethoxy-N-methyl-cyclobutanamine;hydrochloride |
1803590-22-8 | 95% | 1g |
¥ 3,960.00 | 2023-03-20 | |
A2B Chem LLC | AW07230-5g |
3-ethoxy-n-methylcyclobutan-1-amine hydrochloride |
1803590-22-8 | 95% | 5g |
$3000.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW478-1-500mg |
3-ethoxy-N-methyl-cyclobutanamine;hydrochloride |
1803590-22-8 | 95% | 500mg |
¥2640.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHW478-1-5g |
3-ethoxy-N-methyl-cyclobutanamine;hydrochloride |
1803590-22-8 | 95% | 5g |
¥11880.0 | 2024-04-23 | |
Enamine | EN300-213115-10g |
3-ethoxy-N-methylcyclobutan-1-amine hydrochloride |
1803590-22-8 | 95% | 10g |
$4176.0 | 2023-09-16 | |
Enamine | EN300-213115-5g |
3-ethoxy-N-methylcyclobutan-1-amine hydrochloride |
1803590-22-8 | 95% | 5g |
$2816.0 | 2023-09-16 |
3-ethoxy-N-methyl-cyclobutanamine;hydrochloride 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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10. Book reviews
3-ethoxy-N-methyl-cyclobutanamine;hydrochlorideに関する追加情報
Introduction to 3-ethoxy-N-methyl-cyclobutanamine;hydrochloride (CAS No. 1803590-22-8)
3-ethoxy-N-methyl-cyclobutanamine;hydrochloride, identified by its CAS number 1803590-22-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This hydrochloride salt of 3-ethoxy-N-methyl-cyclobutanamine has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The cyclobutane core, combined with the ethoxy and N-methyl substituents, presents a versatile scaffold for designing novel bioactive molecules.
The compound’s structural framework suggests a high degree of configurational stability, which is a critical factor in drug design. The cyclobutane ring, being a saturated heterocycle, offers a rigid structure that can be exploited to enhance binding affinity and selectivity in target interactions. This feature is particularly relevant in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions, where precise three-dimensional interactions are paramount.
In recent years, the exploration of cycloalkylamine derivatives has expanded significantly, driven by their potential as pharmacophores in drug discovery. The presence of both ethoxy and N-methyl groups in 3-ethoxy-N-methyl-cyclobutanamine introduces additional layers of functionality that can be modulated to achieve desired pharmacological effects. For instance, the ethoxy group can participate in hydrogen bonding or hydrophobic interactions, while the N-methyl group can influence metabolic stability and solubility profiles.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmaceutical agents. The cyclobutane ring is a common motif in bioactive molecules, often found in natural products and synthetic drugs alike. Its incorporation into drug candidates can lead to improved pharmacokinetic properties, such as enhanced oral bioavailability and reduced susceptibility to metabolic degradation.
Recent studies have highlighted the importance of cycloalkylamines in medicinal chemistry, particularly in the development of central nervous system (CNS) drugs. The rigid structure of the cyclobutane ring can mimic natural amino acid residues, facilitating interactions with biological targets such as neurotransmitter receptors. This has led to interest in 3-ethoxy-N-methyl-cyclobutanamine;hydrochloride as a building block for potential therapeutics targeting neurological disorders.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, making it more amenable for formulation into pharmaceutical products. Solubility is a critical parameter in drug development, as it directly impacts absorption rates and therapeutic efficacy. The salt form also improves stability under storage conditions, ensuring consistent quality throughout the supply chain.
From a synthetic chemistry perspective, 3-ethoxy-N-methyl-cyclobutanamine;hydrochloride serves as an excellent intermediate for constructing more elaborate molecular architectures. The reactivity of the cyclobutane ring allows for functionalization at multiple sites, enabling chemists to introduce diverse substituents tailored to specific biological targets. This flexibility makes it a valuable asset in medicinal chemistry libraries designed for high-throughput screening.
The compound’s potential applications extend beyond CNS drugs. Its structural motifs are also relevant in the development of antimicrobial agents and anti-inflammatory compounds. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for drug discovery across multiple therapeutic areas.
In conclusion, 3-ethoxy-N-methyl-cyclobutanamine;hydrochloride (CAS No. 1803590-22-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its synthetic versatility, position it as a valuable tool for developing novel bioactive molecules. As research continues to uncover new applications for cycloalkylamine derivatives, this compound is likely to play an increasingly important role in drug discovery and development.
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